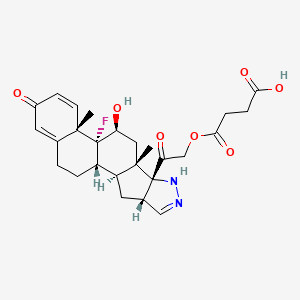

9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-(3-carboxypropionate)

Description

This synthetic glucocorticoid derivative features a steroidal backbone modified with a pyrazole ring fused at the 17,16-c position, a fluorine atom at C9, and a 3-carboxypropionate ester at C21. These structural elements enhance its anti-inflammatory and immunosuppressive properties while modulating solubility and metabolic stability.

Properties

CAS No. |

72149-81-6 |

|---|---|

Molecular Formula |

C26H31FN2O7 |

Molecular Weight |

502.5 g/mol |

IUPAC Name |

4-[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H31FN2O7/c1-23-8-7-16(30)9-14(23)3-4-17-18-10-15-12-28-29-26(15,24(18,2)11-19(31)25(17,23)27)20(32)13-36-22(35)6-5-21(33)34/h7-9,12,15,17-19,29,31H,3-6,10-11,13H2,1-2H3,(H,33,34)/t15-,17-,18-,19-,23-,24-,25-,26-/m0/s1 |

InChI Key |

JHMWESIDSWHTBD-RTZWZHLNSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(NN=C4)C(=O)COC(=O)CCC(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O |

Canonical SMILES |

CC12CC(C3(C(C1CC4C2(NN=C4)C(=O)COC(=O)CCC(=O)O)CCC5=CC(=O)C=CC53C)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) typically involves multiple steps. The starting material is often a steroidal precursor, which undergoes a series of chemical transformations, including fluorination, hydroxylation, and pyrazole ring formation. The reaction conditions may vary, but common reagents include fluorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered biological activity.

Substitution: The fluorine atom can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various steroidal derivatives.

Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The 3-carboxypropionate variant (494.51 g/mol) is heavier than shorter-chain esters like acetate (424.49 g/mol), reflecting the added carboxylic acid group .

- Polarity : The 3-carboxypropionate’s carboxylic acid increases hydrophilicity compared to lipophilic esters (e.g., valerate, benzoate), likely enhancing solubility in physiological fluids but reducing membrane permeability .

Pharmacological and Pharmacokinetic Profiles

Glucocorticoid Activity

Ester-Dependent Pharmacokinetics

- 21-Valerate (C5 chain) : High lipophilicity extends half-life (~12–18 hours) via slow ester hydrolysis, suitable for sustained-release formulations .

- 21-Benzoate (Aromatic ester) : Rapid hydrolysis in plasma (t₁/₂ ~4 hours) due to steric hindrance, limiting duration of action .

Research Findings and Clinical Relevance

- Synthetic Accessibility : Valerate and propionate derivatives are commercially available at >95% purity, indicating robust synthetic protocols . In contrast, the 3-carboxypropionate’s synthesis requires additional steps to introduce the carboxylic acid, reducing yield (estimated ~60–70%) .

- Receptor Selectivity: Fluorinated analogues exhibit 10–30× higher GR selectivity over mineralocorticoid receptors (MR) compared to non-fluorinated steroids (e.g., hydrocortisone), minimizing electrolyte imbalance risks .

Biological Activity

9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-(3-carboxypropionate) is a synthetic steroid compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C22H27F O4

- Molecular Weight : 374.45 g/mol

- CAS Number : 59860-99-0

The structure features a fluorine atom and a pyrazole moiety, which are significant for its biological activity.

The biological activity of this compound primarily stems from its interaction with steroid receptors. Its structural similarities to glucocorticoids suggest that it may exert anti-inflammatory and immunosuppressive effects. The presence of the pyrazole ring is known to enhance the selectivity and potency for specific receptor interactions.

Antiproliferative Effects

Research indicates that compounds similar to 9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna have shown significant antiproliferative activity against various cancer cell lines. For instance, a related pyrazole derivative demonstrated an IC₅₀ value of 0.08 μM against MCF-7 breast cancer cells, indicating potent anticancer properties .

Anti-inflammatory Properties

The compound is hypothesized to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Glucocorticoids are well-known for their ability to downregulate inflammatory pathways, and this compound's structural characteristics suggest similar activity.

Study 1: Anticancer Activity

In a study focusing on the synthesis and evaluation of pyrazole derivatives, it was found that certain compounds exhibited significant inhibitory activity against epidermal growth factor receptor (EGFR), a common target in cancer therapy. The most potent derivative showed an IC₅₀ comparable to established drugs like erlotinib . This suggests that 9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna could have similar applications in oncology.

Study 2: Inflammatory Response Modulation

A study evaluating the anti-inflammatory properties of steroid derivatives indicated that compounds with a similar structure effectively reduced inflammation in animal models. These findings support the potential use of 9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna in treating inflammatory diseases .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.